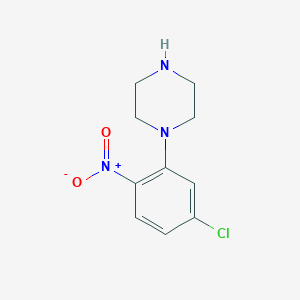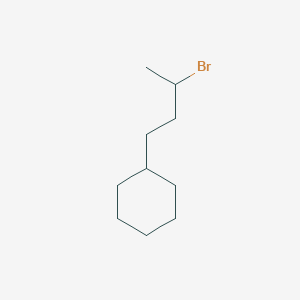
(3-Bromobutyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromobutyl)cyclohexane is an organic compound with the molecular formula C₁₀H₁₉Br It consists of a cyclohexane ring substituted with a 3-bromobutyl group
準備方法
Synthetic Routes and Reaction Conditions
(3-Bromobutyl)cyclohexane can be synthesized through the bromination of butylcyclohexane. The process typically involves the following steps:
Bromination: Butylcyclohexane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromobutyl group.
Purification: The reaction mixture is then purified using techniques such as distillation or chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of butylcyclohexane are brominated using bromine in the presence of a radical initiator.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or other separation techniques.
化学反応の分析
Types of Reactions
(3-Bromobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
(3-Bromobutyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of (3-Bromobutyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
(3-Chlorobutyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodobutyl)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(3-Fluorobutyl)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromobutyl)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis.
特性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
3-bromobutylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChIキー |
SJVOAEYMLPIOQQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CCCCC1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


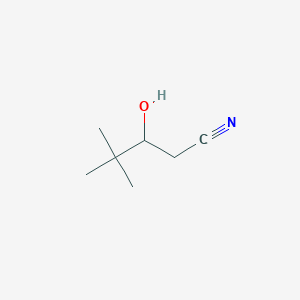
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
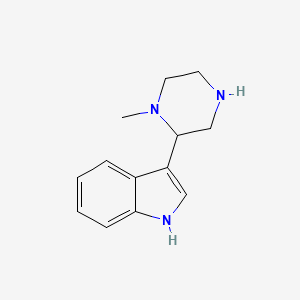
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
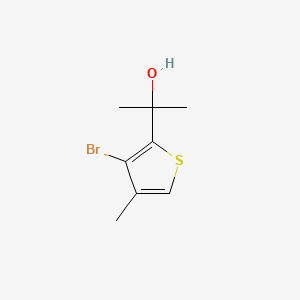

amine](/img/structure/B13605164.png)
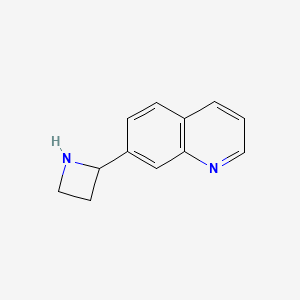
![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)
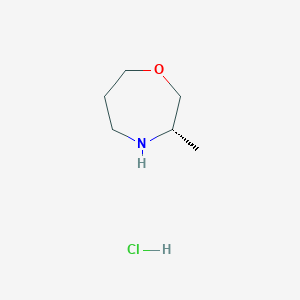
![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
